
1-chloro-2,3-diphenyl-1H-phosphirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2,3-diphenyl-1H-phosphirene is an organophosphorus compound with the molecular formula C14H10ClP. It is a member of the phosphirene family, which are cyclic, unsaturated organophosphorus compounds. These compounds have attracted significant attention due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diphenyl-1H-phosphirene typically involves the reaction of diphenylacetylene with phosphorus trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include temperatures ranging from -78°C to room temperature, and the use of solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive phosphorus compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-2,3-diphenyl-1H-phosphirene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides or phosphonic acids.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or lithium amides are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Cycloaddition: The reactions are typically carried out at elevated temperatures in the presence of catalysts such as transition metal complexes.
Major Products Formed
Nucleophilic Substitution: Substituted phosphirenes with various functional groups.
Oxidation: Phosphine oxides or phosphonic acids.
Applications De Recherche Scientifique
1-chloro-2,3-diphenyl-1H-phosphirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3-diphenyl-1H-phosphirene involves its interaction with nucleophiles or electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. The phosphorus atom in the compound can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphirene: The simplest member of the phosphirene family, with the formula C2H2PH.
1,2,3-triphenyl-1H-phosphirene: A derivative with three phenyl groups attached to the phosphirene ring.
1-bromo-2,3-diphenyl-1H-phosphirene: A similar compound where the chlorine atom is replaced by a bromine atom.
Uniqueness
1-chloro-2,3-diphenyl-1H-phosphirene is unique due to the presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate for the synthesis of a wide range of organophosphorus compounds .
Propriétés
Numéro CAS |
123120-23-0 |
|---|---|
Formule moléculaire |
C14H10ClP |
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
1-chloro-2,3-diphenylphosphirene |
InChI |
InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
QQGFDZQIDCVOKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


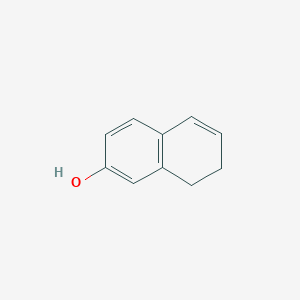
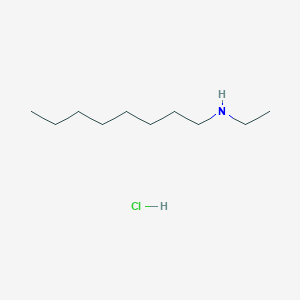
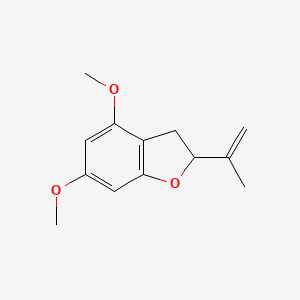

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
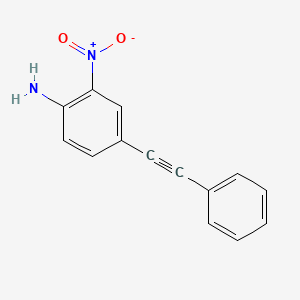
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
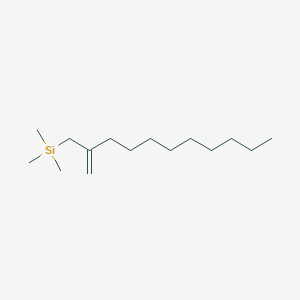
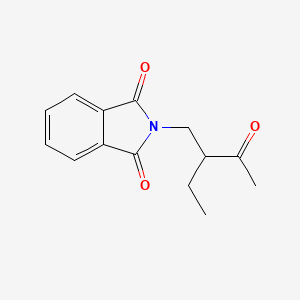
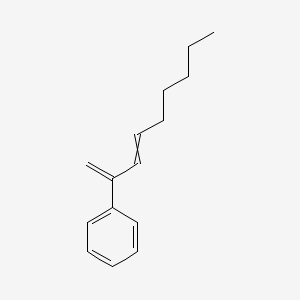
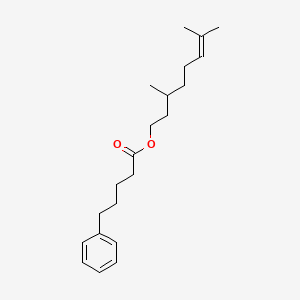

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
